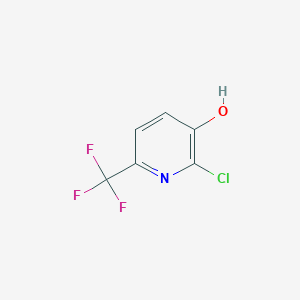

2-Chloro-6-(trifluoromethyl)pyridin-3-ol

Description

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-5-3(12)1-2-4(11-5)6(8,9)10/h1-2,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWCKTRJDNPOFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731002-60-1 | |

| Record name | 2-chloro-6-(trifluoromethyl)pyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of 3,5-Dichloro-2,4,6-trifluoropyridine with Sodium Methoxide

- Step 1: Nucleophilic substitution of one fluorine atom by sodium methoxide on 3,5-dichloro-2,4,6-trifluoropyridine.

- Step 2: Subsequent catalytic hydrogenation or reduction using palladium on carbon (Pd/C) in the presence of ammonium formate to convert intermediate methoxy derivatives into the hydroxy derivative.

- Reaction Conditions: Typically conducted under controlled temperature and inert atmosphere to maximize yield and purity.

- This method is widely reported for its efficiency and selectivity in introducing the hydroxyl group at the 3-position while retaining the chlorine and trifluoromethyl groups intact.

Reduction of 2-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic Acid

- An alternative route involves the reduction of 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid using borane-tetrahydrofuran (borane-THF) complex in tetrahydrofuran solvent.

- Reaction Conditions: 0–20 °C under inert atmosphere for approximately 20 hours.

- This method yields the corresponding alcohol derivative, which can be further processed to obtain the hydroxy pyridine derivative.

Industrial Production Methods

Industrial scale synthesis adapts laboratory methods with modifications to optimize throughput, cost-efficiency, and environmental safety.

Controlled Nucleophilic Substitution and Catalytic Reduction

- Industrial processes often use continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reagent feed rates.

- Catalysts like Pd/C are employed to facilitate reduction steps, ensuring high conversion rates and minimal byproduct formation.

- The process includes downstream purification steps such as distillation and neutralization to isolate the product at high purity.

Fluorination and Halogen Exchange Processes

- Related patents describe processes starting from chlorinated pyridine derivatives (e.g., 2-chloro-6-(trichloromethyl)pyridine) undergoing fluorination with reagents like anhydrous hydrogen fluoride under high pressure and temperature conditions.

- These methods yield mixtures containing 2-chloro-6-(trifluoromethyl)pyridine, which can be purified by distillation and neutralization steps.

- Unreacted starting materials and byproducts are recycled to improve overall process efficiency.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- Reaction Mechanism: The nucleophilic substitution proceeds via displacement of fluorine atoms by methoxide ions, facilitated by the electron-withdrawing trifluoromethyl group enhancing the electrophilicity of the pyridine ring. Subsequent catalytic reduction converts methoxy intermediates to hydroxy derivatives.

- Catalyst Role: Palladium on carbon facilitates hydrogen transfer from ammonium formate, enabling mild reduction conditions that preserve sensitive functional groups.

- Industrial Optimization: Use of continuous flow reactors and recycling of unreacted materials reduces waste and improves cost-effectiveness.

- Purification: Distillation under reduced pressure and neutralization steps ensure removal of acidic byproducts and isolation of the target compound with high purity.

- Environmental Considerations: Handling of hazardous reagents such as anhydrous hydrogen fluoride requires stringent safety measures and gas scrubbing systems to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

Coupling Reactions: It can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide and other nucleophiles.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Coupling Reactions: Palladium catalysts are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)pyridin-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyridine derivatives allows for targeted comparisons with 2-Chloro-6-(trifluoromethyl)pyridin-3-ol. Below is an analysis of key analogs based on substituent positions, functional groups, and physicochemical properties.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Findings:

Positional Isomerism :

- Compounds with identical molecular formulas but differing substituent positions (e.g., Cl at position 2 vs. 6) exhibit distinct reactivity. For example, this compound may show enhanced electrophilicity at the 4-position due to electron-withdrawing groups at 2 and 6, whereas 6-Chloro-5-(trifluoromethyl)pyridin-3-ol has a different electronic profile .

Sulfonyl chloride derivatives (e.g., 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride) introduce reactive sites for nucleophilic substitution, expanding utility in cross-coupling reactions .

Impact of Trifluoromethyl Group :

- The -CF₃ group in all analogs enhances metabolic stability and lipophilicity, a critical feature in medicinal chemistry. However, its position relative to other substituents (e.g., Cl or OH) modulates steric and electronic effects .

Methyl vs. Chlorine Substituents :

- 2-Methyl-6-(trifluoromethyl)pyridin-3-ol lacks chlorine but includes a methyl group, which reduces electronegativity and may improve thermal stability compared to chlorinated analogs .

Table 2: Physicochemical and Commercial Comparison

| Compound | Molecular Weight (g/mol) | Supplier Purity | Notable Applications |

|---|---|---|---|

| This compound | 197.55 | 95% | Pharmaceutical intermediates |

| 2-Chloro-5-(trifluoromethyl)pyridin-3-ol | 197.55 | 98% | Agrochemical research |

| 2-Chloro-6-(trifluoromethyl)pyridin-4-ol | 197.55 | 96% | Material science functionalization |

Research and Industrial Relevance

The analogs listed above are critical in drug discovery, particularly as building blocks for kinase inhibitors or herbicides. For instance, trifluoromethylpyridines are frequently used in the synthesis of fluorinated pesticides due to their resistance to metabolic degradation . The hydroxyl group in this compound also allows for further functionalization, such as esterification or glycosylation, to tune bioavailability .

Biological Activity

2-Chloro-6-(trifluoromethyl)pyridin-3-ol, with the molecular formula C6H3ClF3NO, is a pyridine derivative notable for its diverse biological activities and applications in medicinal chemistry. Its unique structural features, particularly the presence of both chlorine and trifluoromethyl groups, enhance its reactivity and biological interactions. This article explores the compound's biological activity, mechanism of action, and potential therapeutic applications.

The compound is synthesized through various methods, often involving reactions with precursors like 3,5-dichloro-2,4,6-trifluoropyridine. The synthesis typically employs sodium methoxide and palladium catalysts under controlled conditions to achieve high yields and purity.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating penetration through biological membranes. This property allows the compound to act as an inhibitor or modulator of various biochemical pathways by binding to active sites on enzymes.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of Chlamydia trachomatis, a common bacterial pathogen responsible for sexually transmitted infections. Studies demonstrated that derivatives containing the trifluoromethyl group displayed enhanced antichlamydial activity compared to non-fluorinated analogs .

- Enzyme Inhibition : The compound is utilized in enzyme studies, where it serves as a probe to investigate mechanisms of enzyme action. Its ability to inhibit specific enzymes can modulate metabolic pathways relevant in various diseases.

Case Studies

Several studies have focused on the biological implications of this compound:

- Antichlamydial Activity Study : A study evaluated the efficacy of various pyridine derivatives against C. trachomatis. It was found that compounds with a trifluoromethyl substituent significantly impaired bacterial growth without affecting host cell viability, highlighting the importance of this functional group in drug design .

- Enzyme Interaction Studies : Research on enzyme inhibition revealed that this compound could effectively bind to target enzymes, altering their activity and potentially leading to therapeutic applications in metabolic disorders.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Two chlorine atoms | Enhanced reactivity due to multiple halogens |

| 3-Chloro-5-(trifluoromethyl)pyridin-2-ol | Hydroxyl group at position 5 | Different reactivity due to hydroxyl substitution |

| 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | Iodine at position 4 | Varying electrophilic properties |

The positioning of substituents in this compound provides distinct chemical reactivity and biological activity compared to these analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.